4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine
Description
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine is a fluorinated benzylamine derivative featuring a benzo[1,3]dioxol moiety substituted with two fluorine atoms at the 2-position. This compound belongs to a class of bioactive molecules where fluorine substitution is strategically employed to enhance metabolic stability, lipophilicity, and binding affinity to target receptors.
Properties
IUPAC Name |
[4-(2,2-difluoro-1,3-benzodioxol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)18-12-6-5-11(7-13(12)19-14)10-3-1-9(8-17)2-4-10/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOCEOZRYRWLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine typically involves the following steps:
Formation of the Difluorobenzo[1,3]dioxole Core: This can be achieved through the reaction of 2,2-difluorobenzene-1,3-diol with appropriate reagents to form the dioxole ring.
Introduction of the Benzylamine Group: The benzylamine moiety can be introduced via a nucleophilic substitution reaction, where the benzylamine reacts with a suitable leaving group on the difluorobenzo[1,3]dioxole core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, possibly altering the functional groups present.
Substitution: The benzylamine group can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, potentially with altered functional groups.
Substitution Products: New compounds with different functional groups replacing the benzylamine moiety.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 2,2-difluorobenzo[1,3]dioxole compounds exhibit anticancer properties. For instance, studies have shown that the incorporation of the difluorobenzo[1,3]dioxole moiety enhances the cytotoxicity against various cancer cell lines. These compounds target specific pathways involved in tumor growth and proliferation, making them promising candidates for drug development in oncology .
2. Neuroprotective Effects
The neuroprotective potential of 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine has been explored in the context of neurodegenerative diseases. Preliminary findings suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it exhibits significant inhibitory effects against a range of bacterial strains, suggesting its potential use as an antibacterial agent .
Agrochemical Applications
1. Pest Control
The synthesis of 2,2-difluorobenzo[1,3]dioxole derivatives has been linked to the development of new agrochemicals designed to combat agricultural pests. These compounds serve as valuable intermediates in the formulation of pesticides that are effective yet environmentally friendly .
2. Herbicide Development
The difluorobenzo[1,3]dioxole structure is being investigated for its herbicidal properties. Research indicates that these compounds can disrupt the growth of specific weed species while minimizing harm to crops .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analog: Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine
Key Differences :
- Substituents : The analogous compound lacks difluoro substitution on the benzo[1,3]dioxol ring but introduces a 4-fluoro group on the benzyl moiety .
- Functional Groups : Both compounds retain the benzylamine backbone, but the target compound’s 2,2-difluoro substitution likely increases electron-withdrawing effects, altering electronic distribution and steric interactions.
Implications :
- The 2,2-difluoro substitution in the target compound may confer greater metabolic stability compared to the monofluoro analog due to reduced susceptibility to oxidative degradation.
Bioactive Analog: 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis Challenges : Unlike hydrazide derivatives or pyrazole-based compounds , the benzylamine group may require protective strategies during synthesis to avoid side reactions.
- Biological Potential: While benzo[1,3]dioxol-containing compounds show anticonvulsant and antimicrobial activities , the target compound’s primary amine could open avenues for neurotransmitter analog development (e.g., dopamine or serotonin receptors).
Biological Activity
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 195.19 g/mol. It features a difluorobenzodioxole moiety which is significant for its pharmacological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activities such as:
- Antioxidant Properties : The difluorobenzodioxole structure may confer antioxidant effects by scavenging free radicals.
- Neuroprotective Effects : Studies suggest potential neuroprotective roles, possibly through modulation of neurotransmitter levels and reduction of oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Neuroprotective Study :
A study conducted on zebrafish models demonstrated that this compound significantly improved survival rates during induced oxidative stress. The compound was shown to upregulate neuroprotective factors while downregulating harmful metabolites like cortisol and normetanephrine . -
Anticancer Activity :
In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins . -
Anti-inflammatory Effects :
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine, considering yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated benzodioxole precursors. A common approach includes:
- Step 1: Coupling a fluorinated benzodioxole derivative (e.g., 2,2-difluorobenzo[1,3]dioxol-5-ylboronic acid) with a benzylamine intermediate via Suzuki-Miyaura cross-coupling .
- Step 2: Reductive amination or protection/deprotection strategies to stabilize the benzylamine group .
- Optimization: Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) and controlled pressure reduction improve yield and purity. Solvent selection (e.g., absolute ethanol) minimizes side reactions .
Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to characterize this compound?
Methodological Answer:
- 1H/13C NMR: Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and difluoro-benzodioxole signals. Compare shifts with analogous compounds (e.g., 3,4-difluorobenzylamine derivatives) .
- IR Spectroscopy: Identify primary amine stretches (~3300 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to simulate NMR chemical shifts and vibrational frequencies. Compare computed spectra with experimental data to validate the structure .
- Reaction Path Analysis: Employ tools like ICReDD’s reaction path search methods to model plausible intermediates or tautomers that might explain spectral discrepancies .
Q. What factorial design principles can optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Variables: Test temperature, catalyst loading, and solvent ratios in a 2³ factorial design to identify critical parameters .
- Response Surface Methodology (RSM): Use central composite designs to model interactions between variables (e.g., reflux time vs. yield) .
- Case Study: highlights the role of hydrochloric acid concentration in controlling hydrolysis side reactions during fluorobenzoic acid synthesis, which can inform similar optimizations for benzylamine derivatives .
Q. How can membrane separation technologies improve purification of this compound?
Methodological Answer:
- Nanofiltration: Select membranes with pore sizes <300 Da to separate the target compound (MW ~280 g/mol) from smaller impurities .
- Solvent-Resistant Membranes: Use polyamide-based membranes to retain polar byproducts while allowing ethanol or DMF to permeate .
- Case Study: classifies membrane separation as a key subclass in chemical engineering design, applicable to isolating fluorinated amines .
Q. What mechanistic insights guide the prediction of reactivity in derivatization reactions (e.g., acylation, sulfonation)?
Methodological Answer:
- Electrophilic Reactivity: The benzylamine group’s nucleophilicity can be quantified via Hammett σ constants (σmeta for fluorine substituents ≈ 0.34) to predict acylation rates .
- Steric Effects: The 2,2-difluorobenzo[1,3]dioxole moiety may hinder access to the amine, requiring bulky acylating agents (e.g., pivaloyl chloride) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
